
(1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene is a synthetic organic compound characterized by the presence of trichlorophenyl groups attached to a triazene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene typically involves the reaction of 2,3,5-trichloroaniline with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trichlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazene oxides, while reduction may produce triazene amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
Industrially, the compound may be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene
- (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene
- (1E)-1,3-Bis(3,4,5-trichlorophenyl)triaz-1-ene
Uniqueness
(1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.
Propiedades
Número CAS |
62807-97-0 |
|---|---|
Fórmula molecular |
C12H5Cl6N3 |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
2,3,5-trichloro-N-[(2,3,5-trichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H5Cl6N3/c13-5-1-7(15)11(17)9(3-5)19-21-20-10-4-6(14)2-8(16)12(10)18/h1-4H,(H,19,20) |
Clave InChI |
DIRMMEZQLNLPRC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1NN=NC2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)

![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)

![2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene](/img/structure/B14502846.png)








